2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone
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Overview
Description
2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2 It is a derivative of propiophenone, characterized by the presence of dimethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:
Starting Materials: 4-methoxyacetophenone and 2,5-dimethylbenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propiophenone: The parent compound, lacking the dimethyl and methoxyphenyl groups.
4-Methoxypropiophenone: Similar structure but without the dimethyl substitution.
2,5-Dimethylpropiophenone: Lacks the methoxyphenyl group.
Uniqueness
2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone is unique due to the presence of both dimethyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-4-5-14(2)17(12-13)18(19)11-8-15-6-9-16(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVZFZUULLGYDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644275 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-84-3 |
Source
|
Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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